molecular formula C15H18N4O3S2 B2468729 Ethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate CAS No. 333751-27-2

Ethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2468729
CAS No.: 333751-27-2
M. Wt: 366.45
InChI Key: RUGWWEOPFPNESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as this compound, is important in medicinal chemistry . The principal method of pyrimidine synthesis involves the condensation of β-dicarbonyl and amine compounds . This compound was synthesized under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .


Molecular Structure Analysis

The molecular formula of this compound is C15H18N4O3S2. It was fully characterized by UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .


Chemical Reactions Analysis

The synthesis of this compound involves a reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . More detailed information about the chemical reactions involved in the synthesis of this compound can be found in the referenced papers .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 366.45. More detailed physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of related thiazole and pyrimidine derivatives in synthesizing a broad range of heterocyclic compounds. These compounds are fundamental in the development of new materials, pharmaceuticals, and agrochemicals due to their diverse biological and chemical properties. For example, the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines showcases the synthetic versatility of heteroaromatic azido compounds in creating novel heterocycles with potential applications across various scientific fields (Westerlund, 1980).

Biological Evaluation and Antimicrobial Studies

Derivatives of thiazolecarboxylic acid have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial properties. The synthesis of novel pyrazolopyrimidines derivatives, for instance, has been explored for their potential as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic applications of these chemical frameworks (Rahmouni et al., 2016).

Chemical Structure and Reactivity Studies

The structural elucidation and reactivity studies of thiazole and pyrimidine derivatives contribute to a deeper understanding of their chemical properties. This knowledge is crucial for designing compounds with desired features for specific applications. For instance, the structure and reactions of a thiazolino[3,2-a]pyrimidine carbinolamine have been investigated to understand its potential uses in synthesizing complex molecular architectures (Campaigne et al., 1981).

Development of Antitumor and Antimicrobial Agents

The synthesis and biological evaluation of derivatives containing structural motifs similar to "Ethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate" have been actively pursued for their antitumor and antimicrobial potentials. This research direction aims to discover new therapeutic agents that can be effective against various cancers and microbial infections, as demonstrated in the synthesis and antitumor activity studies of amino acid ester derivatives containing 5-fluorouracil (Xiong et al., 2009).

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, it is known that pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities .

Future Directions

Pyrimidines and their derivatives are currently engaged in medicinal chemistry due to their wide range of biological activities . The development of new potent and selective inhibitors, such as SIRT2 inhibitors, is currently desirable . This may provide a new strategy for the treatment of related diseases .

Properties

IUPAC Name

ethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-5-22-13(21)12-10(4)18-15(24-12)19-11(20)7-23-14-16-8(2)6-9(3)17-14/h6H,5,7H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGWWEOPFPNESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.